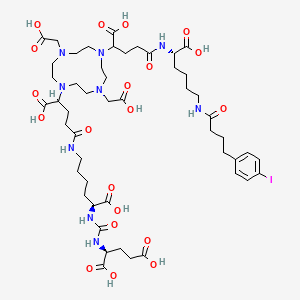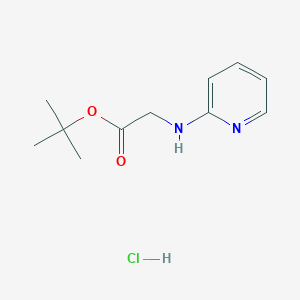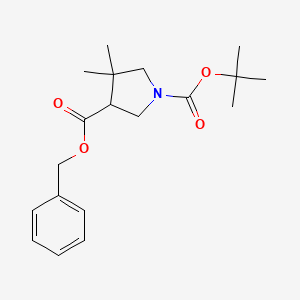![molecular formula C8H11ClN4O B13905874 4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
The synthesis of 4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-diaminopyridine with formic acid under reflux conditions to yield the imidazo[4,5-c]pyridine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . Additionally, its potential as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Imidazo[1,5-a]pyridine: Studied for its potential anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyridine: Investigated for its antiviral and anticancer activities.
The uniqueness of 4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11ClN4O |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-methoxy-3-methylimidazo[4,5-c]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C8H10N4O.ClH/c1-12-4-11-6-5(9)3-10-8(13-2)7(6)12;/h3-4H,9H2,1-2H3;1H |
InChI Key |
FEIHILKIFGXNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13905825.png)


![2-Bromo-7-chlorofuro[2,3-c]pyridine](/img/structure/B13905842.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)




